3,4-Dihydroisoquinoline-2(1H)-carbothioamide
Overview
Description
3,4-Dihydroisoquinoline-2(1H)-carbothioamide is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The compound features a dihydroisoquinoline core with a carbothioamide functional group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The isoquinoline is then reduced to form the dihydroisoquinoline derivative.
Introduction of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroisoquinoline-2(1H)-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The carbothioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dihydroisoquinoline-2(1H)-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological context and the targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline-2(1H)-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
Tetrahydroisoquinoline: Fully reduced form of isoquinoline.
Isoquinoline: The oxidized form of dihydroisoquinoline.
Uniqueness
3,4-Dihydroisoquinoline-2(1H)-carbothioamide is unique due to the presence of the carbothioamide group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQZVILRSLXZCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588596 | |
Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31964-52-0 | |
Record name | 3,4-Dihydroisoquinoline-2(1H)-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of 3,4-dihydroisoquinoline-2(1H)-carbothioamide derivatives are crucial for their bronchodilator activity?
A1: Research indicates that several structural elements within this class of compounds significantly influence their bronchodilator activity [].
- Fused B-ring: A fused B-ring within the structure, specifically a 5,8-dichloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol moiety, is essential. This ring system should ideally remain unsubstituted for optimal activity [].
- C-region: An aromatic ring, preferably unsubstituted or with small substituents, connected to the thiourea group via a short linker (methylene or ethylene) is important. This linker can also be a ring fused to the aromatic ring [].
- Hydrophilicity: Replacing the benzene ring in the C-region with a pyridine ring can enhance hydrophilicity without compromising activity [].
Q2: How does the potency of the optimized this compound derivative compare to established bronchodilators?
A2: The research identified a lead compound, 5,8-dichloro-N-[2-(4-chlorophenyl)ethyl]-6,7-dihydroxy-3,4-dihydroisoquinoline-2(1H)-carbothioamide, demonstrating nearly tenfold higher potency compared to the parent compound, capsazepine []. This optimized derivative exhibited similar potency but improved efficiency in dilating human small airway preparations when compared to established bronchodilators like salbutamol and formoterol [].
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